

Unveiling Umbellulone: A Technical Guide to its Discovery and Characterization

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Compound of Interest

Compound Name: Umbellulone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the primary scientific literature surrounding the discovery of **umbellulone**, a bicyclic monoterpene ketone known for its unique chemical structure and physiological effects. We present a comprehensive overview of its initial isolation, characterization, and the pivotal experiments that led to the elucidation of its structure, providing researchers with the foundational knowledge for future studies and drug development endeavors.

From "Headache Tree" to Isolated Ketone: The Early Investigations

The story of **umbellulone** begins with the observation of the physiological effects of the California laurel (*Umbellularia californica*), colloquially known as the "headache tree." Early encounters with the tree's pungent aroma were reported to cause severe headaches. This prompted scientific inquiry into the chemical constituents of its essential oil.

Initial fractionation of the oil from the leaves of *Umbellularia californica* was conducted by Stillman in 1880, who isolated a fraction boiling between 215-216°C that was responsible for the headache-inducing properties. However, it was Frederick B. Power and Frank H. Lee in 1904 who first isolated and named the specific ketone, "**umbellulone**." Their work laid the groundwork for understanding the chemical nature of this bioactive compound.

Isolation and Physicochemical Properties: A Summary of Early Findings

The pioneering work of Power and Lee, followed by the structural investigations of Frank Tutin and F. W. Semmler, provided the first quantitative data on **umbellulone**. The following tables summarize the key physical and chemical properties reported in the early 20th-century literature.

Table 1: Physical Properties of **Umbellulone** from Primary Literature

Property	Reported Value	Investigator(s)	Year
Boiling Point	217-222 °C	Power and Lee	1904
219-221 °C (corr.)	Tutin	1908	
Specific Rotation ([α] _D)	-37.0° (in absolute alcohol)	Power and Lee	1904
-36.6°	Tutin	1908	
Density (d ₂₀)	0.950	Power and Lee	1904
Refractive Index (n _{D20})	1.4839	Power and Lee	1904
Molecular Formula	C ₁₀ H ₁₄ O	Power and Lee	1904

Table 2: Composition of *Umbellularia californica* Leaf Oil (Power and Lee, 1904)

Constituent	Percentage (%)
Umbellulone	~60
Cineole (Eucalyptol)	~20
Pinene	Present
Eugenol	Present
Methyl eugenol	Present
Safrole	Present
Formic Acid	Present (in aqueous distillate)
Esters (as Linalyl Acetate)	Traces

Experimental Protocols from the Primary Literature

To provide a clear understanding of the foundational research, the following are detailed methodologies for the key experiments as described in the original publications.

Isolation of Umbellulone (Power and Lee, 1904)

The essential oil was obtained by steam distillation of the fresh leaves of *Umbellularia californica*. The crude oil was then subjected to fractional distillation under atmospheric pressure. The fraction collected between 217-222°C was identified as nearly pure **umbellulone**. For further purification, this fraction was treated with a solution of sodium bisulphite to form a crystalline addition product. The ketone was then regenerated by decomposition of this bisulphite compound with a dilute solution of sodium carbonate. The regenerated **umbellulone** was subsequently purified by steam distillation.

Structural Elucidation via Derivatization (Tutin, 1908)

A critical step in determining the structure of **umbellulone** was the preparation and characterization of various derivatives. These reactions helped to identify the functional groups and the carbon skeleton of the molecule.

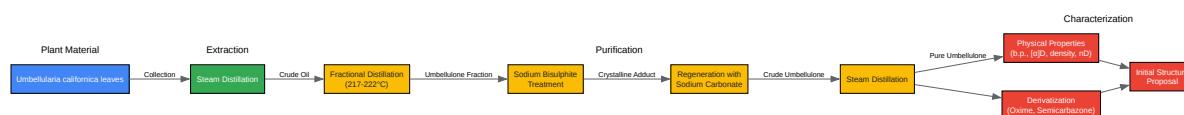
- **Umbellulone Oxime:** A solution of **umbellulone** in alcohol was treated with hydroxylamine hydrochloride and sodium bicarbonate. The resulting crystalline oxime was recrystallized from dilute alcohol.
- **Umbellulone Semicarbazone:** **Umbellulone** was treated with semicarbazide hydrochloride and sodium acetate in aqueous alcohol. The resulting semicarbazone was recrystallized from alcohol.
- **Umbellulone Dibromide:** **Umbellulone** was dissolved in glacial acetic acid and treated with a solution of bromine in glacial acetic acid. The resulting dibromide was obtained as a crystalline solid.
- **Reduction to Dihydroumbellulol:** **Umbellulone** was reduced using sodium in moist ethereal solution to yield the corresponding secondary alcohol, dihydroumbellulol.

The Evolution of Umbellulone's Structure

The initial structural proposal by Power and Lee in 1904 depicted a bicyclic ketone. However, further experimental work by Tutin in 1908 led to a revised structure. Later in the same year, F. W. Semmler proposed the currently accepted structure, which features a unique bicyclo[3.1.0]hexane framework. The journey to the correct structure highlights the deductive power of classical organic chemistry techniques.

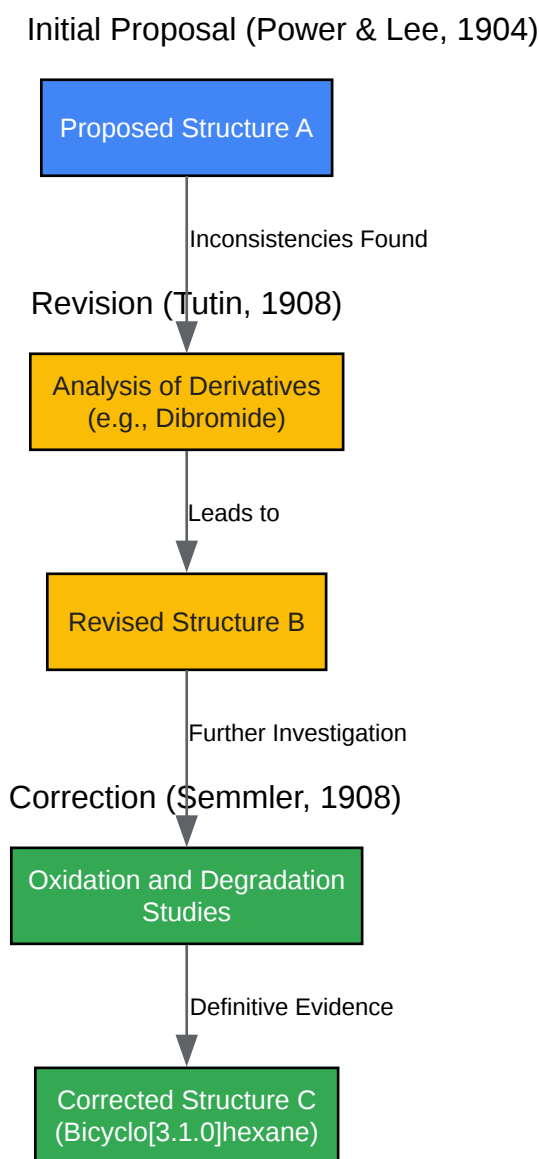
Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the discovery and structural elucidation of **umbellulone**.



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Caption: Experimental workflow for the isolation and initial characterization of **umbellulone**.



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Caption: Logical progression of the structural elucidation of **umbellulone**.

This guide provides a foundational understanding of the initial discovery and characterization of **umbellulone**, drawing directly from the primary scientific literature. For researchers and

professionals in drug development, this historical context is invaluable for appreciating the chemical complexities of this unique natural product and for informing future research directions.

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